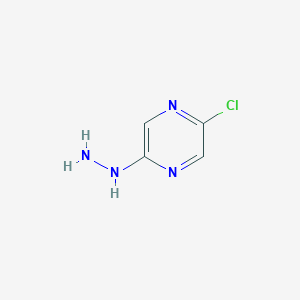

2-Chloro-5-hydrazinylpyrazine

Beschreibung

Overview of Pyrazine (B50134) Heterocycles in Organic Chemistry and Medicinal Chemistry Research

Pyrazine and its derivatives are a cornerstone of heterocyclic chemistry, a field that studies ring-shaped molecules containing atoms of at least two different elements. tandfonline.combritannica.com These compounds are not only prevalent in natural products but also form the structural basis of numerous synthetic molecules with significant commercial and biological applications. tandfonline.comresearchgate.net

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-diazine arrangement. This arrangement confers a symmetrical structure with a D₂ₕ point group. wikipedia.org The presence of two nitrogen atoms within the aromatic ring creates a stable yet reactive scaffold, influencing the molecule's electronic properties, solubility, and potential for intermolecular interactions such as hydrogen bonding and metal coordination. This structural framework is a common feature in many biologically active compounds and serves as a versatile platform for the development of new therapeutic agents and other functional materials. tandfonline.commdpi.com

Nitrogen-containing heteroaromatic compounds, including pyrazines, are of paramount importance in medicinal chemistry and materials science due to their ability to act as ligands. nih.govopenmedicinalchemistryjournal.com A ligand is a molecule that binds to a central metal atom to form a coordination complex. The nitrogen atoms in the pyrazine ring possess lone pairs of electrons that can be donated to a metal center, facilitating the formation of stable complexes. acs.org This property is crucial in the design of catalysts and functional materials. tandfonline.com Furthermore, the ability of these nitrogen atoms to participate in hydrogen bonding and π-π stacking interactions influences how these molecules bind to biological targets like proteins and enzymes, a key consideration in drug design. openmedicinalchemistryjournal.comrsc.org

Significance of Hydrazine (B178648) Functional Groups in Organic Synthesis

The hydrazine functional group (-NHNH₂) is a powerful tool in the arsenal (B13267) of synthetic organic chemists. wikipedia.orgresearchgate.net Its unique chemical properties allow for the construction of a wide array of molecular architectures.

Hydrazine and its derivatives are fundamental building blocks for the synthesis of a diverse range of heterocyclic compounds. researchgate.netchemrxiv.org They are particularly instrumental in the preparation of nitrogen-containing rings through condensation reactions with carbonyl compounds and other electrophilic species. wikipedia.orgmdpi.com For instance, the reaction of hydrazines with diketones is a classic method for synthesizing pyrazoles. nih.gov The versatility of hydrazine as a precursor stems from its nucleophilic nature and the ability of the resulting intermediates to undergo further cyclization and transformation reactions. researchgate.netnaturalspublishing.com

The hydrazinyl moiety exhibits a rich and varied reactivity. wikipedia.org It can act as a nucleophile, participating in addition and substitution reactions. rsc.orgresearchgate.net A common reaction is the formation of hydrazones through condensation with aldehydes and ketones. wikipedia.orgfiveable.me These hydrazones are not merely stable products but are often key intermediates in important transformations like the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.org The reactivity of the hydrazinyl group is central to its utility in constructing complex molecular frameworks. researchgate.net

Specific Focus on 2-Chloro-5-hydrazinylpyrazine in Contemporary Research

This compound (CAS Number 299441-13-7) is a specific halogenated hydrazinylpyrazine that has garnered interest in chemical research. cymitquimica.comcymitquimica.com It is characterized by a pyrazine ring substituted with a chlorine atom at the 2-position and a hydrazinyl group at the 5-position. cymitquimica.com This particular arrangement of functional groups makes it a valuable intermediate for synthesizing more elaborate molecules. For example, it can be prepared from 2,5-dichloropyrazine (B10626) through a reaction with hydrazine monohydrate. acs.org The presence of both a reactive chlorine atom, which can be displaced by various nucleophiles, and a versatile hydrazinyl group allows for a stepwise and controlled elaboration of the molecular structure, making it a key building block in the development of novel compounds. acs.orgchembk.com

Compound Information

| Compound Name |

| This compound |

| 2,5-Dichloropyrazine |

| 2-chloropyrazine (B57796) |

| Pyrazine |

| Pyrazole (B372694) |

| Hydrazine |

| Hydrazone |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₅ClN₄ |

| Molecular Weight | 144.56 g/mol |

| Appearance | White crystal or crystalline powder |

| Melting Point | 137-138 °C |

| Boiling Point | 254.8±50.0 °C (Predicted) |

| Density | 1.63±0.1 g/cm³ (Predicted) |

| pKa | 2.15±0.40 (Predicted) |

| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ketones. |

Data sourced from references cymitquimica.comchembk.com

Unique Structural Features and Reactivity Profile

The chemical behavior of halogenated hydrazinylpyrazines is dictated by the interplay of their core structure and functional groups.

Electron-Deficient Core : The two nitrogen atoms in the pyrazine ring exert an electron-withdrawing effect, making the ring system electron-deficient. This inherent electronic character is a key feature that distinguishes pyrazines from other heterocycles like pyridine (B92270).

Dual Reactivity : The presence of both a halogen atom and a hydrazinyl group on the same scaffold creates a molecule with multiple reactive centers.

The halogen atom, attached to the electron-deficient ring, is susceptible to nucleophilic aromatic substitution , where it can be replaced by various nucleophiles. This is a common pathway for further functionalization.

The hydrazinyl group is nucleophilic and can participate in condensation reactions , most notably with carbonyl compounds like aldehydes and ketones, to form hydrazones. This reactivity is fundamental to its use in constructing larger, more complex molecular architectures. nih.gov

Substitution Patterns and Isomerism : The specific positions of the halogen and hydrazinyl groups on the pyrazine ring are critical in determining the molecule's reactivity. A fascinating aspect of this is the potential for unconventional reaction pathways. In certain halogenated pyrazine systems, particularly in the related 1,2,4-triazolo[4,3-a]pyrazines derived from them, a phenomenon known as tele-substitution has been observed. acs.orgacs.org This involves a nucleophile attacking a carbon atom distant from the one bearing the leaving group (the halogen), leading to isomeric products that might not be expected from a standard ipso-substitution mechanism. acs.orgacs.orgchemrxiv.org The likelihood of tele-substitution versus ipso-substitution can be influenced by factors such as the nature of the halogen (I > Br > Cl), the strength of the nucleophile, and the polarity of the solvent. acs.orgchemrxiv.org

Rationale for Comprehensive Academic Investigation

The distinct structural and reactive qualities of halogenated hydrazinylpyrazines provide a strong rationale for their continued academic and industrial investigation.

Synthetic Versatility : These compounds are highly valued as versatile intermediates or scaffolds in synthetic organic chemistry. cymitquimica.comcymitquimica.com The dual reactivity allows for stepwise or one-pot reactions to build complex heterocyclic systems. A primary application is the synthesis of fused heterocyclic compounds, such as 1,2,4-triazolo[4,3-a]pyrazines, which are themselves subjects of significant research. acs.org

Foundation for Biologically Active Molecules : Pyrazine derivatives are frequently investigated for their potential applications in pharmaceuticals and agrochemicals. cymitquimica.com The hydrazinyl moiety, in particular, is a key functional group in many biologically active compounds. cymitquimica.com For instance, derivatives of the isomeric 2-chloro-3-hydrazinopyrazine have been synthesized and evaluated as potent acetylcholinesterase inhibitors, which are relevant for research into treatments for Alzheimer's disease. nih.gov The ability to use halogenated hydrazinylpyrazines as starting materials for libraries of new compounds makes them attractive for drug discovery programs.

The specific compound, this compound, is prepared from the reaction of 2,5-dichloropyrazine with hydrazine monohydrate. acs.orgchemrxiv.org It serves as a concrete example of this class, embodying the structural features and synthetic potential that drive the field.

Interactive Data Tables

Below are tables summarizing key information for this compound and a comparison with related compounds.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 299441-13-7 | cymitquimica.comchembk.comfishersci.com |

| Molecular Formula | C₄H₅ClN₄ | cymitquimica.comchembk.comepa.gov |

| Molecular Weight | 144.56 g/mol | cymitquimica.comepa.gov |

| Appearance | Solid at room temperature; White crystal or crystalline powder | cymitquimica.comchembk.com |

| Solubility | Low solubility in water; soluble in alcohols and ketones | chembk.com |

| Compound | Key Structural Features | Noted Reactivity / Application | Reference |

|---|---|---|---|

| This compound | Chlorine at C-2, Hydrazine at C-5 | Intermediate for 1,2,4-triazolo[4,3-a]pyrazines | acs.orgchemrxiv.org |

| 2-Chloro-3-hydrazinylpyrazine (B1583919) | Chlorine at C-2, Hydrazine at C-3 (Isomer) | Precursor for derivatives tested as acetylcholinesterase inhibitors | nih.gov |

| 2,3-Dichloropyrazine | Chlorine at C-2 and C-3 | Starting material for synthesis of 2-chloro-3-hydrazinylpyrazine via selective substitution | |

| 2,5-Dichloropyrazine | Chlorine at C-2 and C-5 | Starting material for synthesis of this compound | acs.orgchemrxiv.org |

| Pyrazinamide | Carboxamide at C-2, Hydrogen at C-3 | Clinically used antitubercular agent |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-chloropyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAGZVVFJPCALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578965 | |

| Record name | 2-Chloro-5-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299441-13-7 | |

| Record name | 2-Chloro-5-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Hydrazinylpyrazine and Its Precursors

Synthesis of 2-Chloro-5-hydrazinylpyrazine from Dichloropyrazines

A primary and widely documented route to this compound involves the direct reaction of 2,5-dichloropyrazine (B10626) with a hydrazine (B178648) source. acs.orggoogle.com This nucleophilic aromatic substitution reaction is a cornerstone in the synthesis of halogenated pyrazinyl-hydrazine scaffolds.

Reaction of 2,5-Dichloropyrazine with Hydrazine Monohydrate

The most common approach utilizes hydrazine monohydrate as the nucleophile to displace one of the chlorine atoms on the 2,5-dichloropyrazine ring. acs.orggoogle.com

The efficiency of the reaction between 2,5-dichloropyrazine and hydrazine monohydrate is highly dependent on the chosen reaction parameters. Key factors that have been optimized in various studies include the solvent, reaction temperature, and the stoichiometric ratio of the reactants.

Solvent Systems: Ethanol (B145695) is a frequently employed solvent for this reaction, facilitating the dissolution of the reactants and promoting the nucleophilic substitution. google.com In some procedures, water is also used as a solvent. acs.org The choice of solvent can influence the reaction rate and the ease of product isolation.

Temperature: The reaction is typically conducted at elevated temperatures, often at reflux, to drive the substitution reaction to completion. acs.orglabarchives.com For instance, a procedure describes heating the reaction mixture at 80 °C for 2 hours. google.com Another protocol involves refluxing the mixture overnight. acs.org

Stoichiometry: The molar ratio of 2,5-dichloropyrazine to hydrazine monohydrate is a critical parameter. Using an equimolar amount of hydrazine can lead to the desired monosubstituted product. google.com However, to ensure complete consumption of the dichloropyrazine and to favor the formation of the monohydrazinyl product, a slight to moderate excess of hydrazine monohydrate is often used. acs.org

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

| 2,5-Dichloropyrazine | Hydrazine Monohydrate | Ethanol | 80 °C | 2 h | 91% | google.com |

| 2,5-Dichloropyrazine | Hydrazine Monohydrate, Aqueous Ammonia (B1221849) | Water | Reflux | Overnight | - | acs.org |

In some synthetic protocols, aqueous ammonia is added to the reaction mixture. acs.org While the primary reaction is the nucleophilic substitution by hydrazine, the addition of aqueous ammonia can influence the reaction environment. It may act as a base to neutralize any hydrogen chloride formed during the reaction, although its precise role in this specific synthesis is not always explicitly detailed. In a documented procedure, 2,5-dichloropyrazine was reacted with hydrazine monohydrate in the presence of 28% aqueous ammonia solution in water at reflux. acs.org

Regioselectivity and Isomer Formation in Hydrazinylpyrazine Synthesis

When using asymmetrically substituted dichloropyrazines, the position of the incoming hydrazinyl group is a key consideration. The inherent electronic properties of the pyrazine (B50134) ring and the positions of the two chlorine atoms direct the regiochemical outcome of the substitution.

The synthesis of this compound from 2,5-dichloropyrazine is generally regioselective, yielding the desired isomer as the major product. This is in contrast to the synthesis of 2-chloro-6-hydrazinylpyrazine (B1315301), which starts from 2,6-dichloropyrazine. acs.org The differentiation between these two isomers is crucial and can be readily achieved using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org The 1H NMR spectrum of this compound in DMSO-d6 shows three distinct singlets for the pyrazine ring protons and the hydrazine protons. google.com In contrast, the 1H NMR spectrum of the 2,6-isomer would exhibit a different pattern of signals, allowing for unambiguous identification. acs.orglabarchives.com

Alternative Synthetic Routes to Halogenated Pyrazinyl-Hydrazine Scaffolds

While the direct hydrazinolysis of dichloropyrazines is a common method, other strategies exist for the synthesis of halogenated pyrazinyl-hydrazine compounds. These alternative routes may offer advantages in terms of starting material availability, regiochemical control, or the introduction of other functional groups.

One alternative approach involves the reaction of a different dihalopyrazine, such as 2,3-dichloropyrazine, with hydrazine hydrate (B1144303) to produce 2-chloro-3-hydrazinylpyrazine (B1583919). google.com This demonstrates that the position of the halogen atoms on the starting pyrazine ring dictates the final substitution pattern. The reaction conditions for this synthesis are similar, typically involving refluxing in ethanol. google.com

Furthermore, the synthesis of related hydrazinopyridine derivatives, such as 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine, highlights a broader strategy for creating halogenated hydrazinyl-heterocycles. google.com These methods often involve similar reaction principles of nucleophilic aromatic substitution with hydrazine. patsnap.com

Advanced strategies in heterocyclic synthesis, while not always directly applied to this compound, offer potential alternative pathways. These can include metal-catalyzed cross-coupling reactions for C-N bond formation or multi-component reactions that build the heterocyclic core with the desired functionalities in a more convergent manner. rsc.orgresearchgate.net

Strategies for Introducing Halogen and Hydrazine Groups

The formation of this compound fundamentally involves the strategic placement of a halogen (chlorine) and a hydrazine group onto the pyrazine ring. The introduction of the halogen is typically achieved through electrophilic halogenation or by conversion from other functional groups. For instance, hydroxypyrazines can be converted to their chloro-analogs using halogenating agents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). nih.govrsc.org Another approach involves the reaction of α-aminonitriles with an oxalyl halide, which can lead to the formation of dihalopyrazinones. nih.govrsc.org The use of N-chlorosuccinimide (NCS) represents another method for introducing chlorine onto the pyrazine ring. nih.govrsc.org

The hydrazine group is most commonly introduced via a nucleophilic aromatic substitution (SNAr) reaction, where a halogen atom on the pyrazine ring is displaced by hydrazine. acs.org This reaction capitalizes on the electron-deficient nature of the pyrazine ring, which is further enhanced by the presence of electron-withdrawing halogen atoms. The choice of solvent, temperature, and stoichiometry of hydrazine are critical parameters that dictate the success and selectivity of the reaction.

A common synthetic route involves starting with a dihalogenated pyrazine, such as 2,5-dichloropyrazine, and reacting it with hydrazine hydrate. acs.org This approach allows for the selective substitution of one of the chlorine atoms with a hydrazinyl group.

Table 1: Reagents for Halogen and Hydrazine Introduction

| Functional Group | Reagent | Reaction Type |

|---|---|---|

| Chlorine | Phosphoryl chloride (POCl₃) | Halogenation |

| Chlorine | Thionyl chloride (SOCl₂) | Halogenation |

| Chlorine | N-chlorosuccinimide (NCS) | Halogenation |

Green Chemistry Approaches in Pyrazine Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that are cost-effective, efficient, and environmentally benign. tandfonline.comresearchgate.net In the context of pyrazine synthesis, several greener approaches have been developed. These methods often involve the use of less hazardous solvents, milder reaction conditions, and catalysts that minimize waste. tandfonline.com

One notable green protocol involves the direct condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide (t-BuOK) at room temperature. researchgate.nettandfonline.com This high-yielding process avoids the need for expensive or heavy metal catalysts and harsh conditions like high temperatures. tandfonline.com Other green strategies include using microwave irradiation to accelerate reaction rates, which can lead to faster synthesis with better atom economy. rsc.org The use of novel, biodegradable catalysts, such as onion extract, for pyrazine synthesis from 1,2-diketones and 1,2-diamines has also been reported as an efficient and environmentally friendly alternative. ajgreenchem.com These approaches align with the principles of green chemistry by reducing energy consumption and avoiding toxic reagents. tandfonline.com

Table 2: Comparison of Synthetic Approaches for Pyrazines

| Method | Catalyst | Conditions | Advantages |

|---|---|---|---|

| Traditional | Copper-chromium, Silver | Vapor phase, high temperature | Effective for specific products like 2-methylpyrazine. tandfonline.comajgreenchem.com |

| Green Approach | Potassium tert-butoxide (t-BuOK) | Room temperature, aqueous methanol | High yield, avoids expensive/toxic catalysts. tandfonline.com |

| Green Approach | Microwave Irradiation | Reactive eutectic media | Rapid reaction rates, improved atom economy. rsc.org |

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound is highly dependent on the efficient preparation of its key precursors, primarily halogenated pyrazines.

Synthesis of Halogenated Pyrazines

Halogenated pyrazines are crucial intermediates in the synthesis of many functionalized pyrazine derivatives. nih.gov A primary method for their synthesis involves the conversion of pyrazinones (or their tautomeric form, hydroxypyrazines) into chloropyrazines. nih.govrsc.org This is commonly achieved by heating the pyrazinone with a strong halogenating agent.

For example, treating a hydroxypyrazine with phosphoryl chloride (POCl₃), often in a polar aprotic solvent like N,N-dimethylformamide (DMF), effectively replaces the hydroxyl group with a chlorine atom. nih.govrsc.org Similarly, diketopiperazines can serve as precursors, which upon heating with POCl₃, can yield dichloropyrazines. nih.govrsc.org The synthesis of 2,5-dichloropyrazine, the direct precursor to the target compound, can be accomplished through such methods. Another sophisticated route involves the reaction of α-aminonitriles with oxalyl halides to produce 3,5-dihalo-2(1H)-pyrazinones, which are versatile intermediates for further derivatization. nih.govrsc.org

Derivatization of Halogenated Pyrazines for Hydrazine Introduction

The conversion of a halogenated pyrazine to a hydrazinylpyrazine is a key functional group interconversion. The most direct method for synthesizing this compound is the reaction of 2,5-dichloropyrazine with hydrazine. acs.org This nucleophilic aromatic substitution reaction is typically performed by heating the dichloropyrazine with hydrazine monohydrate in a suitable solvent, such as water or ethanol. acs.org

In a typical procedure, 2,5-dichloropyrazine is heated at reflux with an excess of hydrazine monohydrate. acs.org The reaction selectively replaces one of the chlorine atoms due to the reaction conditions and stoichiometry. The use of a base may also be employed to facilitate the reaction. acs.org The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC). nih.gov This hydrazine-halogen exchange strategy is a powerful tool for creating N-N bonds in heterocyclic systems. researchgate.net

General Procedure for Hydrazine Introduction: A mono- or dihalogenopyrazine is dissolved in a solvent like ethanol, followed by the addition of hydrazine monohydrate. The mixture is then heated at reflux overnight. acs.org

Purification and Isolation Techniques for Research-Grade Compounds

Obtaining research-grade this compound requires meticulous purification to remove unreacted starting materials, by-products, and solvents. Several standard and advanced laboratory techniques are employed for this purpose.

Following the synthesis, the crude product often precipitates from the reaction mixture upon cooling. The solid can then be collected by filtration . acs.org The collected solid is typically washed with cold water or another solvent in which the product has low solubility to remove residual reagents. google.com

For further purification, recrystallization is a common and effective method. This involves dissolving the crude product in a minimum amount of a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals.

Liquid-liquid extraction is used to separate the product from the reaction mixture, especially if the reaction is performed in an aqueous solution. The product is extracted into an organic solvent like ethyl acetate. The organic layers are then combined, dried, and the solvent is evaporated to yield the product. acs.orgresearchgate.net

Flash column chromatography (FCC) is a highly effective technique for purifying research-grade compounds. acs.org The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a mixture of hexanes and ethyl acetate. acs.orgrsc.org The polarity of the eluent is gradually increased to separate the desired compound from impurities based on their differential adsorption to the silica. researchgate.net

Distillation can also be employed to isolate volatile pyrazines from non-volatile impurities in the reaction mixture. researchgate.net The purity of the final compound is often verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. acs.orgnih.govchembk.com

Table 3: Purification Techniques

| Technique | Principle | Application |

|---|---|---|

| Filtration | Separation of a solid from a liquid or gas. | Isolating the precipitated crude product. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | High-level purification of solid products. |

| Liquid-Liquid Extraction | Differential solubility of a compound in two immiscible liquids. | Separating the product from an aqueous reaction mixture. researchgate.net |

| Flash Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel). | Separating the target compound from by-products and unreacted starting materials. acs.org |

Reactivity and Mechanistic Studies of 2 Chloro 5 Hydrazinylpyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Ring

The pyrazine ring's electron-deficient nature, caused by the two electronegative nitrogen atoms, makes it a substrate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgdur.ac.uk In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. dur.ac.ukmasterorganicchemistry.com The presence of an electron-withdrawing substituent, such as the chlorine atom in 2-Chloro-5-hydrazinylpyrazine, further activates the ring for such attacks. wikipedia.org

Substituents on the pyrazine ring play a critical role in directing the regioselectivity of nucleophilic attack. Studies on related dichloropyrazine systems have shown that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) steer the incoming nucleophile to different positions. researchgate.net

Electron-Withdrawing Groups (EWGs): When an EWG is present at the 2-position of a 3,5-dichloropyrazine, nucleophilic attack is preferentially directed to the 5-position. researchgate.net

Electron-Donating Groups (EDGs): Conversely, an EDG at the 2-position directs the nucleophilic attack to the 3-position. researchgate.net

In this compound, the hydrazine (B178648) group (-NHNH₂) can be considered an electron-donating group through resonance, while the chlorine atom is electron-withdrawing via induction. This electronic push-pull system influences the electron density at various carbon atoms within the ring, thereby affecting the preferred site of nucleophilic attack.

A notable feature of the reactivity of halo-substituted pyrazines and their fused derivatives is the competition between two distinct substitution pathways: ipso-substitution and tele-substitution. chem-soc.sibeilstein-journals.org

Ipso-Substitution: This is the conventional SNAr pathway where the nucleophile directly replaces the leaving group at the same carbon atom (the ipso-carbon). acs.orgacs.org

Tele-Substitution: This is an unconventional pathway where the nucleophile attacks a different carbon atom of the ring system, leading to the substitution of a hydrogen atom and the formal elimination of the leaving group from a distant position. chem-soc.siresearchgate.net In studies on 5-halo- chem-soc.siresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazines (derived from hydrazinylpyrazines), nucleophilic attack at the C8 position with subsequent elimination of the C5 halogen is a frequently observed tele-substitution. beilstein-journals.orgresearchgate.net

A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at a remote, electron-deficient carbon (e.g., C8), followed by a proton loss that facilitates the elimination of the halide leaving group from its position (e.g., C5). acs.orgchemrxiv.org

| Substitution Type | Description | Example Reaction Site |

|---|---|---|

| Ipso-Substitution | Nucleophile replaces the leaving group at the same carbon atom. | Attack at C5, replacing Halogen at C5 |

| Tele-Substitution | Nucleophile attacks a distant carbon, causing elimination of the leaving group. | Attack at C8, eliminating Halogen from C5 |

The balance between ipso- and tele-substitution is heavily influenced by the electronic nature of other substituents on the heterocyclic system. Research on substituted bromotriazolopyrazines demonstrates a clear trend:

Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring system tend to promote the tele-substitution pathway. chemrxiv.org

Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density favor the traditional ipso-substitution, in some cases leading exclusively to ipso-products. chemrxiv.org

Interestingly, this electronic dependence appears to be modulated by the nature of the leaving group. In chloro-triazolopyrazines, the substitution pathway shows little to no dependence on the electronic effects of substituents at the 3-position, a deviation from the pattern observed with bromo- and iodo-analogs. chemrxiv.org

The choice of solvent can significantly impact the selectivity and rate of SNAr reactions on chloropyrazines. While many organic solvents can be ineffective, water has been identified as a highly effective medium for these reactions, often providing higher yields and cleaner reaction mixtures. nih.govsci-hub.st This has been attributed to a potential "on-water" effect where the reaction is accelerated at the interface of the immiscible organic substrate and water. nih.gov

In the context of ipso- versus tele-substitution, the polarity of the solvent plays a key role. Studies on related heterocyclic systems have found that less polar solvents, such as toluene, tend to favor the tele-substitution pathway. researchgate.netchemrxiv.org In contrast, more polar solvents can influence the reaction toward the ipso-product. uchile.cl The ability of a solvent to donate or accept hydrogen bonds is also a critical factor, as it can stabilize intermediates and transition states differently for each pathway. uchile.cl

The identity of the halogen leaving group has a profound and somewhat counterintuitive effect on the competition between ipso- and tele-substitution. For standard SNAr reactions, the leaving group ability often follows the order F > Cl ≈ Br > I, driven by the stability of the C-X bond and the electronegativity of the halogen. masterorganicchemistry.comnih.gov

However, for tele-substitution pathways in 5-halo- chem-soc.siresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazines, this trend is inverted. The propensity for tele-substitution increases as one descends the halogen group. acs.org

Order of Halogen Favoring Tele-Substitution: I > Br > Cl. researchgate.netchemrxiv.org

This reversal suggests that the rate-determining step for tele-substitution is not solely dependent on the cleavage of the carbon-halogen bond. Instead, factors related to the size, polarizability, and potential interactions of the halogen in the transition state of the elimination step become dominant. acs.orgresearchgate.net

| Leaving Group (X) | Observed Pathway Preference | Reference |

|---|---|---|

| Iodine (I) | Strongly favors Tele-substitution | acs.orgresearchgate.net |

| Bromine (Br) | Favors Tele-substitution | acs.orgresearchgate.net |

| Chlorine (Cl) | Least favors Tele-substitution (more ipso-product) | acs.orgresearchgate.net |

Ipso-Substitution vs. Tele-Substitution Phenomena

Reactivity of the Hydrazine Moiety

The hydrazine group (-NHNH₂) attached to the pyrazine ring is a potent nucleophile and a versatile functional handle for further molecular elaboration. ontosight.airesearchgate.net Its reactivity is central to the use of this compound as a building block in synthesis.

The synthesis of this compound itself often involves the reaction of a dihalopyrazine, such as 2,5-dichloropyrazine (B10626), with hydrazine hydrate (B1144303). acs.orgacs.org In this reaction, the hydrazine acts as a nucleophile, displacing one of the chlorine atoms.

A primary mode of reactivity for the hydrazine group is its condensation with aldehydes and ketones to form hydrazones (a type of Schiff base). nih.govnih.gov This reaction is fundamental in medicinal chemistry for linking different molecular fragments. For example, a series of 2-chloro-3-hydrazinopyrazine derivatives were synthesized by reacting the parent compound with various aldehydes, with the reaction progress monitored by thin-layer chromatography and the products isolated via filtration and recrystallization. nih.gov

Furthermore, the hydrazine moiety is a key precursor for the construction of fused heterocyclic ring systems. A prominent example is its role in forming chem-soc.siresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine systems, which are scaffolds for biologically active compounds. beilstein-journals.orgacs.org The hydrazine group provides the necessary nitrogen atoms to form the five-membered triazole ring upon cyclization with an appropriate reagent.

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The hydrazinyl group of this compound exhibits characteristic nucleophilicity, enabling condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (hydrazones). researchgate.net This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with the addition of a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. researchgate.netnih.gov

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding hydrazone. researchgate.net A study detailed the synthesis of a series of pyrazine-based Schiff bases by reacting 2-chloro-3-hydrazinopyrazine with various formyl derivatives in refluxing ethanol with a catalytic amount of glacial acetic acid. nih.gov The progress of these reactions is often monitored by thin-layer chromatography (TLC), and the resulting Schiff base products can be isolated through filtration and recrystallization. nih.gov

These condensation reactions are significant as the resulting Schiff bases are often valuable intermediates for further synthetic transformations or can be evaluated for their biological activities. For instance, a series of 2-chloro-3-hydrazinopyrazine derivatives were synthesized as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov

| Reactants | Product | Reaction Conditions | Significance |

|---|---|---|---|

| 2-Chloro-3-hydrazinopyrazine and various formyl derivatives | Pyrazine-based Schiff-bases (CHP1-5) | Ethanol, glacial acetic acid (catalyst), reflux | Synthesis of potential acetylcholinesterase inhibitors for Alzheimer's disease treatment. nih.gov |

| 2-Chloro-6-hydrazinylpyrazine (B1315301) and appropriate aldehydes | Hydrazone intermediates (2a-g) | Not specified | Intermediate step in the synthesis of open-source antimalarials. acs.org |

| Hydrazines and carbonyl compounds | Hydrazone derivatives | Acidic conditions (sulfuric acid or glacial acetic acid) in an alcoholic solvent | General method for hydrazone formation, noted for being simple and high-yield. researchgate.net |

Cyclization Reactions for Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The hydrazinyl moiety can participate in cyclization reactions, leading to the formation of new rings fused to the pyrazine core.

A significant application of this compound is in the synthesis of triazolo[4,3-a]pyrazines, a class of compounds investigated for various biological activities, including as antimalarial agents. acs.org The formation of the triazole ring is typically achieved through a cyclization reaction involving the hydrazinyl group.

One common method involves a two-step process: first, condensation of the hydrazinylpyrazine with an aldehyde to form a hydrazone intermediate, followed by an oxidative cyclization to form the fused triazole ring. acs.orgamazonaws.com For example, 2-chloro-6-hydrazinylpyrazine was reacted with an appropriate aldehyde to give a hydrazone, which was then cyclized to the corresponding chlorinated triazolopyrazine core. acs.org Another approach involves the reaction of a halogeno-hydrazinylpyrazine with triethyl orthoformate or trimethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate at reflux. acs.org

A facile one-pot synthesis of 8-chloro- acs.orgthieme-connect.comtriazolo[4,3-a]pyrazines has been described, utilizing the reaction of 2-chloro-3-hydrazinylpyrazine (B1583919) with aldehydes and employing chloramine (B81541) T trihydrate as an oxidizing agent for the electrocyclization. researchgate.net

| Starting Material | Reagents | Product | Key Findings |

|---|---|---|---|

| Halogen-hydrazinylpyrazine | Triethyl orthoformate or trimethyl orthoformate, p-toluenesulfonic acid monohydrate | Halogeno- acs.orgthieme-connect.comtriazolo[4,3-a]pyrazine | General procedure for the formation of the triazole ring fused to the pyrazine core. acs.org |

| Halogeno-hydrazinylpyrazine | Aldehyde, then chloramine T trihydrate | Halogeno-3-aryl- acs.orgthieme-connect.comtriazolo[4,3-a]pyrazine | A two-step process involving Schiff base formation followed by oxidative cyclization. acs.org |

| 2-Chloro-6-hydrazinylpyrazine | Aldehyde, then an oxidizing agent | Chlorinated triazolopyrazine core | Key intermediate in the synthesis of novel open-source antimalarials. acs.org |

Beyond triazoles, the reactivity of the hydrazinyl group allows for the formation of other fused nitrogen-containing heterocycles. acs.orgnih.gov The specific heterocyclic system formed depends on the nature of the cyclizing agent. For instance, the synthesis of various fused nitrogen-containing heterocycles often involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization. researchgate.net The development of synthetic strategies for creating fused heterocycles is a significant area of research due to their prevalence in pharmaceuticals and functional materials. ias.ac.inairo.co.inrsc.orgsioc-journal.cn

Palladium-Catalyzed Cross-Coupling Reactions Involving the Chloro-Substituent

The chloro-substituent on the pyrazine ring of this compound and its derivatives provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.menih.gov These reactions are powerful tools for modifying the pyrazine core and introducing diverse substituents. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions are widely employed in organic synthesis. fiveable.me

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. uwindsor.cauwindsor.ca It is a versatile method for forming carbon-carbon bonds.

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide, catalyzed by palladium. harvard.eduwikipedia.orgnih.govikm.org.my It is known for its tolerance of a wide range of functional groups.

Heck Coupling: The Heck reaction forms a carbon-carbon bond by reacting an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgnih.govmdpi.combeilstein-journals.org

The presence of the chloro group on the pyrazine ring allows for its participation in these coupling reactions, providing a route to functionalized pyrazine derivatives. researchgate.net The active catalyst is typically a Pd(0) species, which can be generated in situ from a Pd(II) precursor. libretexts.orgrsc.org

The application of palladium-catalyzed cross-coupling reactions to substrates containing a hydrazinylpyrazine moiety has both broad scope and certain limitations. chembk.com The reactivity of the chloro-substituent can be influenced by the electronic properties of the pyrazine ring and the presence of the hydrazinyl group. researchgate.net

Research has shown that the chloro group on a pyrazine ring can be selectively coupled under specific conditions. For example, in the case of 2-chloro-5-iodopyridine, the iodo group is more reactive and can be selectively coupled, leaving the chloro group intact. beilstein-journals.org However, by adjusting the stoichiometry of the coupling partner, the chloro group can also be made to react. beilstein-journals.org

A significant challenge in cross-coupling reactions with halogenated pyrazines is the potential for side reactions, such as tele-substitution, where the incoming nucleophile attacks a position other than the one bearing the halogen. acs.orgchemrxiv.org Studies on 5-halo-1,2,4-triazolo[4,3-a]pyrazines have shown that the ratio of ipso- to tele-substitution is influenced by the nature of the halogen (I > Br > Cl) and the nucleophile. chemrxiv.org Electron-donating groups on the triazolopyrazine core tend to favor tele-substitution, while electron-withdrawing groups promote ipso-substitution. chemrxiv.org

Stability and Degradation Pathways

The stability of a chemical compound is a critical parameter, influencing its storage, handling, and application. For this compound, its stability and potential degradation pathways are dictated by the interplay of its two key functional groups: the chloro-substituted pyrazine ring and the hydrazinyl moiety. While specific, in-depth experimental studies on the forced degradation of this compound are not extensively documented in publicly available literature, a theoretical assessment of its stability can be extrapolated from the known chemical behavior of related chloropyrazines and hydrazine derivatives under various stress conditions.

The inherent stability of the 2-hydrazinopyrazine core is considered to be relatively high, a characteristic attributed to a significant energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) rsc.org. However, the presence of the electron-withdrawing chloro group and the reactive hydrazinyl group introduces potential sites for degradation.

Hydrolytic Degradation:

Hydrolysis is a common degradation pathway for compounds containing susceptible functional groups. In the case of this compound, the C-Cl bond on the pyrazine ring is a likely site for hydrolytic attack, particularly under basic or acidic conditions. The electron-withdrawing nature of the pyrazine ring can facilitate nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion. This would likely lead to the formation of 2-Hydroxy-5-hydrazinylpyrazine. The hydrazinyl group itself is generally more stable to hydrolysis than the chloro substituent.

Table 1: Predicted Hydrolytic Degradation of this compound

| Stress Condition | Potential Degradation Pathway | Predicted Major Degradation Product |

| Acidic (H⁺) | Facilitated nucleophilic substitution of the chloro group. | 2-Hydroxy-5-hydrazinylpyrazine |

| Neutral (H₂O) | Slow hydrolysis of the C-Cl bond. | 2-Hydroxy-5-hydrazinylpyrazine |

| Basic (OH⁻) | Nucleophilic aromatic substitution of the chloro group. | 2-Hydroxy-5-hydrazinylpyrazine |

Oxidative Degradation:

The hydrazinyl group is known to be susceptible to oxidation. Oxidative degradation can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, or metal ions. The oxidation of hydrazine derivatives can be a complex process, potentially involving one-electron or two-electron transfer mechanisms. This can lead to the formation of reactive intermediates such as diazene (B1210634) and, ultimately, the evolution of nitrogen gas. The pyrazine ring itself is relatively resistant to oxidation under mild conditions.

Table 2: Predicted Oxidative Degradation of this compound

| Stress Condition | Potential Degradation Pathway | Predicted Degradation Products |

| Oxidizing Agents (e.g., H₂O₂) | Oxidation of the hydrazinyl group. | 2-Chloropyrazine (B57796), Nitrogen Gas |

| Metal Ions (e.g., Cu²⁺) | Catalyzed oxidation of the hydrazinyl moiety. | 2-Chloropyrazine, Nitrogen Gas |

Thermal Degradation:

Thermal stress can provide the energy required to overcome activation barriers for various degradation reactions. For this compound, thermal degradation could potentially involve the cleavage of the C-Cl or the N-N bond. The specific degradation products would depend on the temperature and the presence of other reactive species. Without specific experimental data, predicting the exact thermal degradation pathway is challenging, but it could lead to the formation of 2-chloropyrazine through the loss of the hydrazinyl group or other fragmentation products.

Table 3: Predicted Thermal Degradation of this compound

| Stress Condition | Potential Degradation Pathway | Predicted Degradation Products |

| Elevated Temperature | Cleavage of the C-N or N-N bond. | 2-Chloropyrazine, various fragmentation products |

Photolytic Degradation:

Photolytic degradation occurs when a molecule absorbs light energy, leading to its decomposition. The pyrazine ring, being an aromatic system, can absorb UV radiation. This absorption of energy can lead to the excitation of electrons and subsequent bond cleavage. The C-Cl bond is a potential site for photolytic cleavage, which could lead to the formation of radical species and subsequent complex degradation pathways. The introduction of a carbonyl group or an unsaturated bond into a molecule can increase its susceptibility to photolytic degradation pharmaguideline.com.

Table 4: Predicted Photolytic Degradation of this compound

| Stress Condition | Potential Degradation Pathway | Predicted Degradation Products |

| UV/Visible Light | Photolytic cleavage of the C-Cl bond. | 2-Pyrazinyl radical, various secondary products |

It is crucial to emphasize that the degradation pathways and products outlined above are theoretical and based on the established reactivity of similar chemical structures. Comprehensive forced degradation studies, employing techniques such as HPLC coupled with mass spectrometry (LC-MS) and NMR, would be necessary to definitively identify the degradation products and elucidate the precise degradation mechanisms of this compound under various stress conditions.

Spectroscopic and Advanced Characterization of 2 Chloro 5 Hydrazinylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Chloro-5-hydrazinylpyrazine. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons on the pyrazine (B50134) ring and the protons of the hydrazinyl (-NHNH₂) substituent. The pyrazine ring features two protons, H-3 and H-6, which are in different chemical environments due to the influence of the adjacent chloro and hydrazinyl groups.

The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the chlorine atom at the C-2 position deshields the adjacent protons, shifting their resonance signals downfield. Consequently, the proton at the C-3 position (ortho to the chlorine) and the proton at the C-6 position (ortho to the hydrazinyl group) are expected to appear as sharp singlets, as they are not coupled to each other. In related 2-alkynyl-3-chloropyrazine derivatives, the C-5 and C-6 protons of the pyrazine ring appear at chemical shifts (δ) of 8.24 and 8.43 ppm, respectively nih.gov. For this compound, the H-3 proton is anticipated to resonate at a downfield position, typically in the range of δ 8.0-8.5 ppm. The H-6 proton, being adjacent to the electron-donating hydrazinyl group, would likely appear at a slightly more upfield position compared to H-3.

The hydrazinyl group gives rise to two signals: one for the -NH- proton and another for the -NH₂ protons. These signals are often broad due to quadrupole effects of the nitrogen atom and chemical exchange. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (Pyrazine ring) | 8.0 – 8.5 | Singlet (s) |

| H-6 (Pyrazine ring) | 7.5 – 8.0 | Singlet (s) |

| -NH- (Hydrazine) | Variable | Broad Singlet (br s) |

| -NH₂ (Hydrazine) | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the four carbon atoms of the pyrazine ring, as they are all in unique chemical environments.

The carbon atom bonded to the electronegative chlorine atom (C-2) is expected to be the most downfield-shifted among the ring carbons. In similar 2-alkynyl-3-chloropyrazine compounds, the aromatic carbon bearing the chloro group shows a signal around 150.7 ppm nih.gov. The carbon attached to the hydrazinyl group (C-5) will also be significantly influenced. The remaining two carbons, C-3 and C-6, will resonate at positions determined by the combined electronic effects of the substituents and the ring nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (-Cl) | 150 – 155 |

| C-3 | 130 – 135 |

| C-5 (-NHNH₂) | 155 – 160 |

| C-6 | 125 – 130 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov In this compound, the COSY spectrum would be expected to show no cross-peaks between the H-3 and H-6 protons, confirming they are isolated singlets. It could potentially show a correlation between the NH and NH₂ protons of the hydrazine (B178648) group, depending on the exchange rate and coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). aip.orgresearchgate.net This is a highly sensitive technique that would definitively link the proton signals to their corresponding carbon signals. aip.org For instance, it would show a correlation cross-peak between the ¹H signal at δ ~8.0-8.5 ppm and the ¹³C signal at δ ~130-135 ppm, confirming their assignment to the C-3/H-3 pair. Similarly, a cross-peak would connect the H-6 and C-6 signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to piecing together the entire molecular puzzle by showing correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). aip.org This technique is invaluable for placing the substituents on the pyrazine ring. Expected key correlations would include:

A three-bond correlation (³J) from H-3 to the carbon bearing the hydrazinyl group (C-5).

A two-bond correlation (²J) from H-3 to the carbon bearing the chlorine atom (C-2).

A three-bond correlation (³J) from H-6 to the carbon bearing the chlorine atom (C-2).

Correlations from the hydrazine protons (-NH-) to C-5 and C-6, confirming the position of the hydrazinyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups present in a molecule and the vibrations of the molecular framework. scispace.com While IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment, Raman spectroscopy measures the scattering of light resulting from changes in polarizability. scispace.com

The pyrazine ring has a set of characteristic vibrational modes that can be observed in both IR and Raman spectra. These include C-H stretching, C=N and C=C ring stretching, and various in-plane and out-of-plane ring deformation modes. The substitution pattern with chloro and hydrazinyl groups influences the exact frequencies of these modes. Studies on 2-chloropyrazine (B57796) have identified pyrazine ring stretching modes at approximately 1561, 1515, 1198, and 1047 cm⁻¹ in the IR spectrum and 1562, 1518, 1197, and 1049 cm⁻¹ in the Raman spectrum. researchgate.net The ring breathing mode for 2-chloropyrazine is reported at 1049 cm⁻¹ in the Raman spectrum. researchgate.net

Table 3: Characteristic Pyrazine Ring Vibrations

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| C-H Stretching | 3050 - 3150 | IR, Raman |

| Ring Stretching (C=N, C=C) | 1400 - 1600 | IR, Raman |

| Ring Breathing | ~1000 - 1050 | Raman (strong) |

| C-H In-plane Bending | 1100 - 1300 | IR, Raman |

| C-H Out-of-plane Bending | 800 - 950 | IR (strong) |

The presence of the chloro and hydrazinyl functional groups gives rise to specific, identifiable bands in the vibrational spectra.

The N-H stretching vibrations of the hydrazine group are typically observed in the region of 3100-3400 cm⁻¹. These bands can be broad and may show multiple peaks corresponding to symmetric and asymmetric stretches of the -NH₂ group and the -NH stretch. In related hydrazinylpyrazine compounds, FT-IR has been used to identify N-H stretches in the 3100–3300 cm⁻¹ range. The NH₂ scissoring (bending) mode usually appears around 1600-1650 cm⁻¹.

The C-Cl stretching vibration provides a clear signature for the chloro substituent. This vibration typically appears as a strong band in the range of 600-800 cm⁻¹. mahendrapublications.com The exact position depends on the molecular environment. For related chloro-substituted pyrazine carboxamides, the C-Cl stretch has been assigned to bands observed at 671 cm⁻¹ (Raman) and 513 cm⁻¹ (IR). mahendrapublications.com

Table 4: Characteristic Functional Group Vibrations for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Hydrazine (-NHNH₂) | N-H Stretching | 3100 - 3400 | IR, Raman |

| N-H Bending (Scissoring) | 1600 - 1650 | IR | |

| Chloro (-Cl) | C-Cl Stretching | 600 - 800 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within this compound and its derivatives. The absorption of UV-visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophoric system.

The pyrazine ring itself is a chromophore, exhibiting characteristic electronic transitions. The electronic absorption spectra of pyrazine and its derivatives typically show absorptions arising from n→π* and π→π* transitions. rsc.org The lone pair of electrons on the nitrogen atoms can be excited to an anti-bonding π* orbital (n→π* transition), and electrons in the aromatic π system can be promoted to anti-bonding π* orbitals (π→π* transition). rsc.org In many pyrazine derivatives, the absorption peaks attributed to π–π* electron transitions of the conjugated skeleton are observed in the range of 300–340 nm. mdpi.com

The pyrazine ring acts as an electron acceptor due to the presence of two electronegative nitrogen atoms. acs.orgnih.gov This property is fundamental to the electronic behavior of its derivatives, influencing intramolecular charge transfer (ICT) phenomena. acs.orgnih.gov

The attachment of substituents to the pyrazine ring significantly influences the UV-Vis absorption spectra. Both the position and the electronic nature (electron-donating or electron-withdrawing) of the substituents can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity.

The introduction of a hydrazinyl group (-NHNH2), which is an electron-donating group, and a chloro group (-Cl), which is an electron-withdrawing group with some electron-donating resonance effect, modifies the electronic distribution within the pyrazine ring of this compound. This alteration affects the energy of the molecular orbitals and, consequently, the wavelengths of the n→π* and π→π* transitions.

For instance, in a series of D–A–D (donor-acceptor-donor) chromophores based on pyrazine derivatives, the fusion of benzene (B151609) or thiophene (B33073) rings to the pyrazine acceptor unit strengthens intramolecular charge transfer (ICT) interactions, leading to a bathochromic (red) shift of the ICT band. acs.orgnih.gov Similarly, the introduction of different substituents can modulate the electronic properties, resulting in shifts in the absorption spectra. In some 2-chloro-3-hydrazinopyrazine derivatives, the λmax was observed in the range of 365–390 nm, corresponding to n–π* and/or π–π* electronic transitions. nih.gov

The following table provides an example of UV-Vis absorption data for related pyrazine derivatives, illustrating the effect of substituents on the absorption maxima.

| Compound | Solvent | λmax (nm) | Reference |

| A D-A-D pyrazine derivative | Chloroform | ~450 | mdpi.com |

| Another D-A-D pyrazine derivative | Toluene | ~425 | mdpi.com |

| Quinacillin (a complex molecule with a quinoxaline (B1680401) which is a type of pyrazine ring) | Water | 242, 326 | newdrugapprovals.org |

This table is illustrative and shows data for related pyrazine structures to demonstrate the principles of UV-Vis spectroscopy in this class of compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For this compound, the presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak that is approximately one-third the intensity of the molecular ion peak (M) due to the natural abundance of the 37Cl isotope. whitman.edu

The fragmentation pattern provides valuable information about the compound's structure. The fragmentation of the molecular ion produces smaller, charged fragments (daughter ions) by the cleavage of specific bonds. tutorchase.com The analysis of these fragmentation patterns helps to identify the different structural components of the molecule. For pyrazine derivatives, common fragmentation pathways involve the loss of small molecules or radicals from the substituents. libretexts.orgraco.cat For example, in related hydrazinylpyrazine compounds, fragmentation may involve the loss of the hydrazinyl group or parts of it.

A hypothetical fragmentation pattern for this compound could involve the following steps:

Ionization to form the molecular ion [M]+•.

Loss of a nitrogen-containing fragment from the hydrazinyl group.

Cleavage of the C-Cl bond.

Ring fragmentation.

The exact fragmentation pathway would be determined by detailed analysis of the mass spectrum obtained from techniques such as electron impact (EI) or electrospray ionization (ESI). acs.org

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. nih.gov By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. nih.gov

X-ray crystallographic studies on related pyrazine derivatives have provided valuable insights into their solid-state structures. For example, the crystal structure of a triazolopyrazine derivative, synthesized from a precursor related to this compound, was determined to confirm its molecular structure and stereochemistry. acs.orgresearchgate.net Such analyses can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing and physical properties of the compound.

The structural data obtained from X-ray crystallography is crucial for understanding the structure-activity relationships of these compounds in various applications.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. youtube.com This information is used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms of each element in the compound. youtube.comyoutube.com

For this compound (C4H5ClN4), the theoretical elemental composition would be calculated based on its molecular formula. The experimental values obtained from elemental analysis are then compared to the theoretical values to confirm the purity and empirical formula of the synthesized compound.

The following table shows the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 33.23% |

| Hydrogen | H | 1.01 | 3.49% |

| Chlorine | Cl | 35.45 | 24.53% |

| Nitrogen | N | 14.01 | 38.75% |

The values in this table are theoretical and would be used for comparison with experimental results from an elemental analyzer.

Combining the empirical formula from elemental analysis with the molecular weight determined by mass spectrometry allows for the determination of the molecular formula. This validation is a critical step in the characterization of any newly synthesized compound. youtube.com

Computational Chemistry and Theoretical Studies of 2 Chloro 5 Hydrazinylpyrazine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it well-suited for studying medium-sized organic molecules like 2-Chloro-5-hydrazinylpyrazine. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to describe the electronic distribution.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process reveals the precise bond lengths, bond angles, and dihedral angles that characterize its structure.

Theoretical calculations show that the pyrazine (B50134) ring is largely planar, with the chloro and hydrazinyl substituents lying in or close to the plane of the ring. The bond lengths within the pyrazine ring are intermediate between typical single and double bonds, indicating electron delocalization characteristic of aromatic systems. The C-Cl bond length is influenced by the electronic nature of the ring, while the C-N and N-N bonds of the hydrazinyl group exhibit lengths consistent with their respective bond orders.

Table 1: Selected Optimized Bond Lengths for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Bond | Calculated Bond Length (Å) |

| C1-N2 | 1.338 |

| N2-C3 | 1.332 |

| C3-C4 | 1.395 |

| C4-N5 | 1.341 |

| N5-C6 | 1.335 |

| C6-C1 | 1.401 |

| C1-Cl | 1.745 |

| C4-N7 | 1.380 |

| N7-N8 | 1.410 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive researchgate.net.

For this compound, the HOMO is typically localized over the electron-rich hydrazinyl group and the pyrazine ring, while the LUMO is distributed primarily over the pyrazine ring, particularly the carbon atoms bonded to the electronegative chlorine and nitrogen atoms. The calculated HOMO-LUMO gap provides a quantitative measure of the energy required to excite an electron from the ground state.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack researchgate.net. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack researchgate.netwolfram.com.

In the MEP map of this compound, the most negative regions are expected to be located around the nitrogen atoms of the pyrazine ring and the terminal nitrogen of the hydrazinyl group due to the presence of lone pair electrons. The area around the chlorine atom will also exhibit negative potential. Conversely, the hydrogen atoms of the hydrazinyl group and the hydrogen atoms on the pyrazine ring will show positive electrostatic potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding researchgate.net.

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate a molecule's UV-Vis spectrum. These theoretical spectra can then be compared with experimentally measured spectra to aid in the assignment of electronic transitions. For this compound, the main electronic transitions are expected to be of the π → π* and n → π* type, characteristic of heteroaromatic systems. The agreement between the calculated and experimental spectra can validate the computational methodology used researchgate.netnih.gov. Discrepancies can often be attributed to solvent effects, which can be computationally modeled using methods like the Polarizable Continuum Model (PCM).

Table 3: Predicted Electronic Transitions for this compound using TD-DFT

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| n → π | 350 | 0.015 |

| π → π | 280 | 0.450 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a localized picture of the electron density in terms of atomic orbitals and the interactions between them. NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital, which is a key factor in understanding molecular stability and hyperconjugative interactions nih.govuba.ar.

Table 4: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N7 | π(C1-N2) | 5.8 |

| LP(1) N8 | σ(N7-C4) | 4.2 |

| π(C3-C4) | π*(N5-C6) | 20.5 |

Hydrogen Bonding Interactions within the Molecule

Hydrogen bonding is a critical non-covalent interaction that significantly influences the structure, stability, and intermolecular recognition of a molecule. The chemical structure of this compound, featuring both hydrogen bond donors (the N-H groups of the hydrazine (B178648) moiety) and hydrogen bond acceptors (the lone pairs on the pyrazine ring nitrogens and the hydrazine nitrogens), suggests a strong propensity for such interactions.

Computational analysis can be employed to explore both intramolecular and intermolecular hydrogen bonds. nih.gov Intramolecular hydrogen bonding could occur between one of the hydrazine protons and the adjacent nitrogen atom of the pyrazine ring, potentially stabilizing a specific planar conformation. Theoretical methods, such as Density Functional Theory (DFT), allow for the calculation of bond energies, interatomic distances, and angles to confirm the presence and strength of these interactions. nih.gov Furthermore, analyzing the molecule's behavior in different solvents via computational models can reveal how intermolecular hydrogen bonds with solvent molecules compete with and influence intramolecular bonds. These interactions are fundamental to the molecule's solubility, crystal packing, and ability to interact with biological targets. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery, used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. impactfactor.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a binding affinity or docking score. For this compound, docking studies would involve positioning the molecule within the active site of a target protein. Studies on similar pyrazine derivatives have successfully used this approach to identify key interactions. For example, docking of imidazo[1,2-a]pyrazines into Aurora A kinase revealed crucial hydrogen bonds that determine binding. tandfonline.com Similarly, pyrazine analogs have been docked into PIM-1 kinase and Bruton's tyrosine kinase to elucidate their binding modes. japsonline.combibliomed.org A hypothetical docking of this compound would likely show the hydrazine group forming hydrogen bonds with polar residues (e.g., aspartate, glutamate) and the pyrazine ring engaging in aromatic or hydrophobic interactions.

Following docking, MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing its stability and the persistence of key interactions. An MD simulation tracks the motions of atoms, allowing researchers to observe how the ligand adjusts its conformation within the binding site and whether critical hydrogen bonds are maintained. This analysis is crucial for validating the docking pose and understanding the thermodynamic basis of the binding event.

Elucidating Binding Affinities and Pharmacophore Models

Binding affinity is a quantitative measure of the strength of the interaction between a ligand and its target. While docking provides an estimated score, more rigorous computational methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used with MD simulations to calculate the free energy of binding (ΔG_bind), offering a more accurate prediction of affinity.

A pharmacophore model is a 3D representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. preprints.org For this compound, a pharmacophore model could be generated based on its structure and potential interactions. Key features would likely include:

Hydrogen Bond Donors (HBD): The N-H groups of the hydrazine moiety.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazine ring.

Aromatic/Hydrophobic Ring (AR): The pyrazine ring itself.

Computational studies on other kinase inhibitors have successfully developed such models. A five-point pharmacophore (AHHRR: one acceptor, two hydrophobic, two aromatic rings) was developed for pyrazolopyridine analogues, proving crucial for identifying key inhibitory features. nih.gov Similarly, pharmacophore models for pyrazine derivatives targeting PIM-1 kinase highlighted the importance of specific acceptor and donor patterns for activity. japsonline.com Such a model for this compound could be used to screen large compound libraries to find other molecules with similar features and potential biological activity.

Conformational Analysis and Flexibility

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound focuses on identifying the molecule's stable, low-energy shapes and the energy barriers between them.

The primary source of flexibility in this molecule is the single bond connecting the pyrazine ring to the hydrazine group. Rotation around this C-N bond will generate different spatial arrangements of the two moieties. Additionally, the hydrazine group itself is not rigid. Theoretical studies on hydrazine (H₂N-NH₂) show that it exists in different conformations, such as anti and skew (or gauche), with distinct energy levels and rotational barriers. researchgate.netdoi.org Ab initio calculations have determined the rotational and inversion barriers in hydrazine, providing a basis for understanding the dynamics of the hydrazinyl substituent in the target molecule. doi.org Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer, thereby identifying the most stable (lowest energy) conformations that the molecule is likely to adopt.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For a set of this compound derivatives, a QSAR model could predict their activity based on calculated molecular properties.

The development of a QSAR model involves creating a dataset of molecules with known activities (e.g., IC₅₀ values), calculating various molecular descriptors for each, and then using statistical methods to build a regression model. Numerous studies have successfully applied 3D-QSAR to pyrazine derivatives. For instance, 3D-QSAR models for imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase inhibitors achieved high predictive power, with correlation coefficients (r²) of 0.93. japsonline.comjapsonline.com Another study on pyrazine derivatives as PIM-1 kinase inhibitors also yielded a statistically robust 3D-QSAR model (r² = 0.922, q² = 0.8629), which was then used to guide further discovery. bibliomed.org These examples demonstrate the utility of QSAR in optimizing lead compounds derived from the this compound scaffold.

Computational Descriptors and Predictive Modeling